3-Bromo-4-cyclopropoxy-N-methylpicolinamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-cyclopropoxy-N-methylpicolinamide typically involves the bromination of 4-cyclopropoxy-N-methylpicolinamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position on the picolinamide ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-cyclopropoxy-N-methylpicolinamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-4-cyclopropoxy-N-methylpicolinamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to investigate its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Bromo-4-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropoxy group play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-cyclopropyl-3-methoxybenzamide: Similar in structure but with a methoxy group instead of a cyclopropoxy group.
N-Methylpicolinamide-4-thiol Derivatives: These compounds have a thiol group instead of a bromine atom and exhibit different biological activities.
Uniqueness
3-Bromo-4-cyclopropoxy-N-methylpicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the cyclopropoxy group makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C10H11BrN2O2 |
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Molecular Weight |
271.11 g/mol |
IUPAC Name |
3-bromo-4-cyclopropyloxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H11BrN2O2/c1-12-10(14)9-8(11)7(4-5-13-9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14) |
InChI Key |
OCSCPOUUYBHIHP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1Br)OC2CC2 |
Origin of Product |
United States |
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